molecular formula C104H202N2O51 B8006597 m-PEG48-Mal

m-PEG48-Mal

Cat. No.: B8006597
M. Wt: 2296.7 g/mol
InChI Key: DBVPVJXDAXLVIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

m-PEG48-Mal: is a polyethylene glycol (PEG) linker containing a maleimide group. The maleimide group reacts with thiol groups to form a covalent bond, enabling the connection of biomolecules with thiol groups. The hydrophilic PEG spacer increases solubility in aqueous media .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of m-PEG48-Mal involves the reaction of methoxypolyethylene glycol with maleic anhydride to introduce the maleimide group. The reaction typically occurs in the presence of a catalyst under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Properties

IUPAC Name

3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C104H202N2O51/c1-110-8-9-112-12-13-114-16-17-116-20-21-118-24-25-120-28-29-122-32-33-124-36-37-126-40-41-128-44-45-130-48-49-132-52-53-134-56-57-136-60-61-138-64-65-140-68-69-142-72-73-144-76-77-146-80-81-148-84-85-150-88-89-152-92-93-154-96-97-156-100-101-157-99-98-155-95-94-153-91-90-151-87-86-149-83-82-147-79-78-145-75-74-143-71-70-141-67-66-139-63-62-137-59-58-135-55-54-133-51-50-131-47-46-129-43-42-127-39-38-125-35-34-123-31-30-121-27-26-119-23-22-117-19-18-115-15-14-113-11-10-111-7-5-105-102(107)4-6-106-103(108)2-3-104(106)109/h2-3H,4-101H2,1H3,(H,105,107)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBVPVJXDAXLVIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C104H202N2O51
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2296.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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